Cross-Species TLR4 Antagonism vs. Lipid IVa
Eritoran exhibits consistent TLR4 antagonistic activity across human, murine, canine, and equine species, in stark contrast to the structurally related lipid IVa, which demonstrates species-dependent agonism (proinflammatory in mouse cells) or antagonism (inactive/antagonistic in human macrophages). This species consistency makes eritoran the preferred reference ligand for molecular modeling and cross-species translational studies [1].
| Evidence Dimension | Species-dependent TLR4 activity profile |
|---|---|
| Target Compound Data | Consistent antagonism in human, murine, canine, and equine cells |
| Comparator Or Baseline | Lipid IVa: Proinflammatory (agonism) in mouse cells; inactive/antagonistic in human macrophages |
| Quantified Difference | Eritoran shows uniform antagonistic activity across species, whereas lipid IVa's activity is species-dependent (agonism in mouse vs. antagonism in human) |
| Conditions | Literature review and in silico homology modeling of TLR4/MD-2 complexes from four mammalian species |
Why This Matters
Ensures reproducibility in translational research and avoids confounding species-dependent effects when comparing human and animal model data.
- [1] Scior T, et al. Reviewing and identifying amino acids of human, murine, canine and equine TLR4/MD-2 receptor complexes conferring endotoxic innate immunity activation by LPS/lipid A, or antagonistic effects by eritoran, in contrast to species-dependent modulation by lipid IVa. PLoS One. 2013;8(2):e56234. PMID: 23457534. View Source
